N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (let’s call it Compound X for brevity) is a complex organic compound with a fascinating structure. It belongs to the pyrrolopyrimidine family and exhibits intriguing biological properties. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Starting Material: Begin with appropriate precursors, such as 2-chlorobenzaldehyde and 1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2,4(3H,4H)-dione.
Benzyl Group Introduction: React 2-chlorobenzaldehyde with the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2,4(3H,4H)-dione under suitable conditions to introduce the benzyl group.
Oxidation and Cyclization: Oxidize the intermediate to form the 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide core. Cyclization occurs during this step.
N-Methylation: Introduce the N-methyl groups at positions 1 and 9.
Final Chlorination: Finally, chlorinate the benzyl group to obtain Compound X.
Industrial Production:: While the industrial-scale production details are proprietary, the synthesis likely involves efficient and scalable methods to meet demand.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form the 4-oxo derivative.
Reduction: Reduction of the carbonyl group may yield the corresponding dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine.
Substitution: The chlorobenzyl group is susceptible to substitution reactions.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are used.
Major Products: The major products include the fully cyclized compound and its derivatives.
Scientific Research Applications
Compound X has diverse applications:
Medicine: Investigated as a potential anticancer agent due to its CDK2 inhibitory activity.
Biological Research: Used in cell-based assays to study cell cycle progression and apoptosis.
Chemistry: Serves as a scaffold for designing novel compounds with specific biological activities.
Mechanism of Action
The exact mechanism of Compound X remains an active area of research. It likely interacts with cellular targets involved in cell cycle regulation and proliferation pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique pyrrolopyrimidine scaffold. Similar compounds include other CDK inhibitors, such as pyrazolo[3,4-d]pyrimidines , pyrrolo[2,3-d]pyrimidines , and related derivatives . Compound X’s distinct structure sets it apart.
Properties
Molecular Formula |
C20H17ClN4O2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H17ClN4O2/c1-12-6-5-9-25-17(12)23-18-14(20(25)27)10-16(24(18)2)19(26)22-11-13-7-3-4-8-15(13)21/h3-10H,11H2,1-2H3,(H,22,26) |
InChI Key |
UWTCEAPVKAQCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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